N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a complex organic compound characterized by its multiple functional groups, including imidazole, benzothiazole, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and benzothiazole derivatives. These intermediates are then coupled using appropriate reagents to form the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The imidazole and benzothiazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Reduced imidazole and benzothiazole derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The imidazole and benzothiazole rings can bind to enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, influencing the compound's biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups and structural features. Similar compounds include:
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the methylsulfonyl group.
N-(3-(1H-imidazol-1-yl)propyl)-4-(methylsulfonyl)benzamide: Lacks the benzothiazole group.
N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide: Lacks the imidazole group.
These similar compounds highlight the importance of the imidazole, benzothiazole, and sulfonamide groups in the overall activity and properties of the compound.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-4-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2.ClH/c1-30(27,28)17-9-7-16(8-10-17)20(26)25(13-4-12-24-14-11-22-15-24)21-23-18-5-2-3-6-19(18)29-21;/h2-3,5-11,14-15H,4,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAFEPLOJUIVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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